molecular formula C14H19N3O4S B2717769 Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate CAS No. 956202-16-7

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2717769
CAS No.: 956202-16-7
M. Wt: 325.38
InChI Key: ICWZCZSJZFOGCL-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a versatile chemical compound used in scientific research. It is a type of thiophene derivative, which are known for their varied biological and clinical applications .


Synthesis Analysis

Thiophene derivatives, including this compound, are typically synthesized using the Gewald synthesis . This process involves the reaction of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed by techniques such as FTIR, MS, and 1H-NMR . These techniques provide detailed information about the molecular structure and confirm the successful synthesis of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and involve multiple steps. For example, the Gewald synthesis involves the reaction of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel thiophene derivatives has been a significant focus, with compounds like ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate being prepared using Gewald’s methodology. These derivatives have been explored for their solvatochromic behavior and tautomeric structures in various solvents, highlighting their potential in dye and sensor applications (Karcı & Karcı, 2012).

Biological and Pharmacological Potential

  • Research on thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , has shown molluscicidal properties, suggesting potential applications in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).
  • Another study synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei. These compounds were screened for antimicrobial, antilipase, and antiurease activities, suggesting their utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Material Science and Corrosion Inhibition

  • Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel, an essential area of research for industrial applications. The study demonstrates the compounds' efficacy in protecting steel surfaces, underlining their potential in the field of corrosion inhibition (Dohare, Ansari, Quraishi, & Obot, 2017).

Computational and Theoretical Studies

  • A comprehensive study on pyrazole-thiophene-based amide derivatives synthesized by various methodologies highlighted the significance of computational applications in understanding structural features. DFT calculations and NLO properties were investigated, providing insights into the electronic structure and reactivity of these compounds (Kanwal et al., 2022).

Future Directions

Thiophene derivatives, including Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate, have shown significant potential in various fields of research due to their varied biological and clinical applications . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

Properties

IUPAC Name

ethyl 5-ethyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-4-8-6-9(14(20)21-5-2)13(22-8)15-12(19)10-7-11(18)16-17(10)3/h6,10H,4-5,7H2,1-3H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZCZSJZFOGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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